4-(Methoxymethyl)benzoic acid
Overview
Description
4-(Methoxymethyl)benzoic acid is an organic compound with the molecular formula C9H10O3 It consists of a benzene ring substituted with a methoxymethyl group (-CH2OCH3) at the para position relative to the carboxylic acid group (-COOH)
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various biological targets, influencing their function .
Mode of Action
The mode of action of 4-(Methoxymethyl)benzoic acid involves a series of chemical reactions. The compound undergoes radical halogenation and nucleophilic substitution . The methanolic solution of KOH generates the methoxide nucleophile, and the substituent in the aromatic ring is an electron-withdrawing carboxylic group, favoring the SN2 mechanism by stabilization of the transition state .
Biochemical Pathways
The compound’s synthesis involves the concepts of radical halogenation and nucleophilic substitution , which are fundamental biochemical pathways.
Pharmacokinetics
It’s known that the compound is solid at room temperature and has a molecular weight of 16618 , which may influence its bioavailability.
Result of Action
The compound’s synthesis involves the formation of a strong band due to the c=o group at 1700 cm-1 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves the use of an oil bath instead of flame to reach the boiling point of chlorobenzene . Additionally, the compound’s storage temperature (2-8°C) may influence its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)benzoic acid typically involves a two-step process. The first step is the radical halogenation of toluene derivatives using N-bromosuccinimide (NBS) as the bromine source, which is safer and easier to use than molecular bromine. This reaction produces 4-bromomethylbenzoic acid . The second step involves a nucleophilic substitution reaction where the bromine atom is replaced by a methoxymethyl group using methanolic potassium hydroxide (KOH) to generate the methoxide nucleophile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. The reaction conditions are carefully controlled to ensure safety and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like methoxide (CH3O-) or other alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Formylbenzoic acid or 4-carboxybenzoic acid.
Reduction: 4-(Methoxymethyl)benzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(Methoxymethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
4-(Methoxymethyl)benzoic acid can be compared with other similar compounds such as:
4-Methoxybenzoic acid: Lacks the methoxymethyl group, resulting in different reactivity and applications.
4-(Hydroxymethyl)benzoic acid: Contains a hydroxymethyl group instead of a methoxymethyl group, leading to different chemical properties.
4-Methylbenzoic acid: Lacks the methoxymethyl group, resulting in different chemical behavior and uses.
Properties
IUPAC Name |
4-(methoxymethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORFINRYBCDBEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308859 | |
Record name | 4-(methoxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67003-50-3 | |
Record name | 67003-50-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(methoxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methoxymethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can be concluded about the antibacterial activity of 4-(methoxymethyl)benzoic acid based on this research?
A1: The research paper primarily focuses on the antibacterial activity of other isolated compounds, namely emodin, secalonic acid D, and dicerandrol A []. It states that this compound was isolated, but it does not provide any details on its antibacterial activity. Further research would be needed to determine its efficacy against bacteria.
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